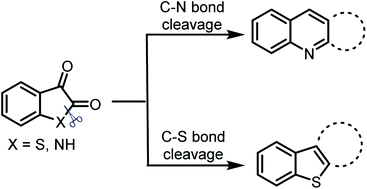Recent advances in cyclization reactions of isatins or thioisatins via C–N or C–S bond cleavage
Organic Chemistry Frontiers Pub Date: 2021-08-17 DOI: 10.1039/D1QO00868D
Abstract
The exploration of new reactivity modes and synthetic methods has always been an attractive goal of organic and medicinal chemistry. As potential raw materials for the efficient construction of nitrogen- and sulfur-containing heterocycles, isatins and thioisatins have a wide range of applications in biomedicine and polymer materials. However, traditional synthetic methods are mainly limited to the reaction at the C3-position of isatins and thioisatins. This review summarises the recent advances in cyclization reactions induced by the C–N or C–S bond cleavage of isatins or thioisatins in the last 5 years, which display a distinct reactivity mode from traditional methods. In addition, this review introduces five approaches to C–N or C–S bond cleavage and emphasises their potential applications to the production of important intermediates in total synthesis, medicine, and materials.

Recommended Literature
- [1] Skillfully manipulating electron transitions of Au nanoparticles for the modulation of nanozyme functions†
- [2] A balancing act: manipulating reactivity of shape-controlled metal nanocatalysts through bimetallic architecture†
- [3] Microfluidic devices for fluidic circulation and mixing improve hybridization signal intensity on DNA arrays
- [4] Single-molecule binding characterization of primosomal protein PriA involved in replication restart†
- [5] Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation†
- [6] Bis(amido)magnesium mediated aldol additions: first structural characterisation of an amidomagnesium aldolate intermediate
- [7] Notes
- [8] Analytical Methods scope
- [9] Dimensionality and anisotropicity dependence of radiative recombination in nanostructured phosphorene†
- [10] Front cover










